

Solubility of Disperse Orange 61 in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Orange 61*

Cat. No.: *B1149534*

[Get Quote](#)

Solubility Profile of Disperse Orange 61: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Disperse Orange 61** (C.I. 111355), a monoazo dye utilized in various industrial applications, including textiles. Understanding the solubility of this compound in different organic solvents is critical for its application in research and development, formulation, and quality control. While precise quantitative solubility data for **Disperse Orange 61** is not readily available in published literature, this guide summarizes its known qualitative solubility and provides detailed experimental protocols for its determination.

Qualitative Solubility of Disperse Orange 61

Disperse Orange 61 is characterized as a non-ionic dye with low water solubility, a defining feature of disperse dyes. Its solubility is primarily confined to organic solvents. The following table summarizes the available qualitative solubility information.

Solvent	CAS Number	Qualitative Solubility
Water	7732-18-5	Insoluble[1]
Acetone	67-64-1	Soluble[1]
Ethanol	64-17-5	Soluble[1][2]
Methanol	67-56-1	Soluble

It is important to note that the term "soluble" is qualitative and the actual solubility can vary significantly with temperature and the purity of both the dye and the solvent. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods can be employed. These protocols are based on standard laboratory practices for determining the solubility of dyes and pigments.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials and Equipment:

- **Disperse Orange 61**
- Selected organic solvent(s)
- Analytical balance
- Volumetric flasks
- Beakers or flasks with stoppers

- Magnetic stirrer and stir bars
- Constant temperature bath (e.g., water bath or incubator)
- Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
- Oven
- Desiccator

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Disperse Orange 61** to a known volume of the organic solvent in a flask. The excess solid should be clearly visible.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a constant temperature bath and stir the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Saturated Solution:
 - Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the sediment.
 - Filter the withdrawn sample to remove any remaining microscopic solid particles. A syringe filter with a solvent-compatible membrane (e.g., PTFE) is suitable for this purpose.
- Determination of Solute Mass:
 - Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker.
 - Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a rotary evaporator may be used.

- Once the solvent is removed, place the dish containing the dry dye residue in an oven at a temperature sufficient to remove any residual solvent without decomposing the dye (e.g., 60-80°C).
- Dry the residue to a constant weight, cooling the dish in a desiccator before each weighing.
- Calculation of Solubility:
 - Calculate the mass of the dissolved dye by subtracting the initial weight of the empty dish from the final weight of the dish with the dry residue.
 - The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Solubility (g/L) = (Mass of dry dye (g) / Volume of saturated solution taken (L))

Spectrophotometric (Colorimetric) Method

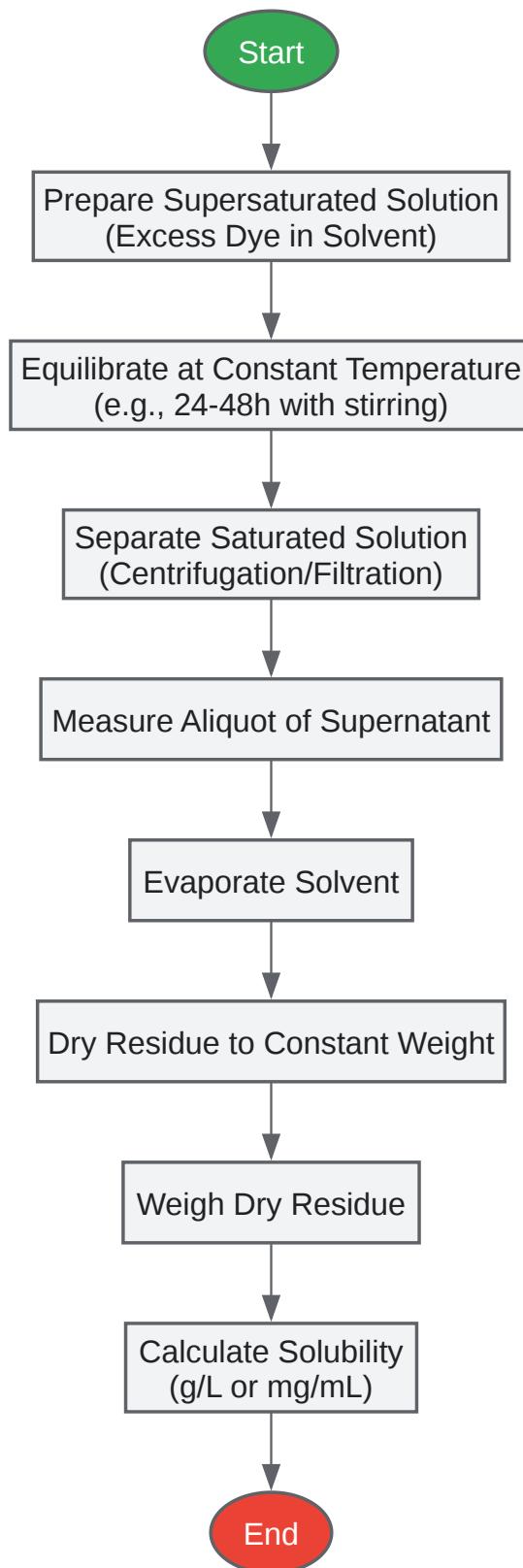
For dyes that have a strong absorbance in the visible spectrum, a spectrophotometric method can be a rapid and sensitive alternative to the gravimetric method. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Materials and Equipment:

- All materials listed for the gravimetric method.
- UV-Visible Spectrophotometer
- Cuvettes (quartz or glass, depending on the solvent and wavelength)

Procedure:

- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a stock solution of **Disperse Orange 61** of a known concentration in the desired solvent.

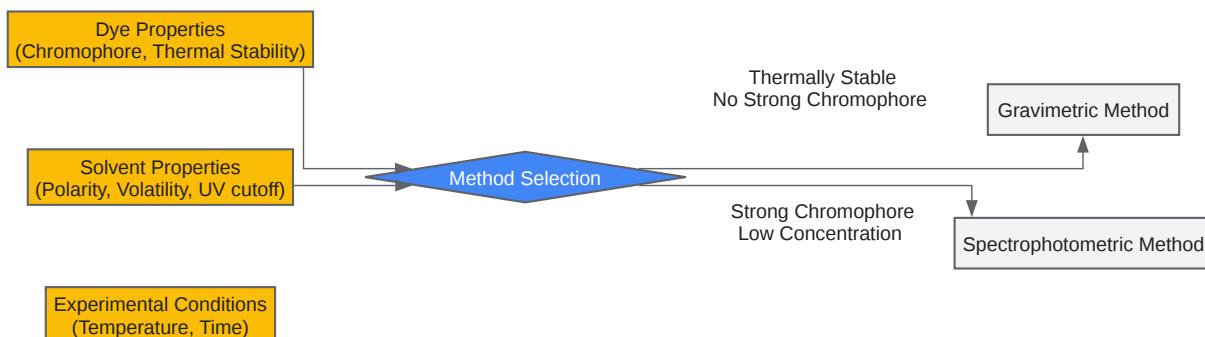

- From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Disperse Orange 61** in that solvent.
- Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line ($y = mx + c$) should be determined.

- Preparation and Analysis of Saturated Solution:
 - Prepare a saturated solution of **Disperse Orange 61** in the same manner as described in the gravimetric method (steps 1 and 2).
 - Carefully take a known aliquot of the clear, filtered saturated solution.
 - Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculation of Solubility:
 - Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility = Concentration of diluted solution \times Dilution Factor

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the solubility of a dye using the gravimetric method.



[Click to download full resolution via product page](#)

Gravimetric Solubility Determination Workflow

Logical Relationships in Solubility Testing

The choice of method and the specific experimental parameters are guided by the properties of the dye and the solvent, as well as the required accuracy of the measurement.

[Click to download full resolution via product page](#)

Factors Influencing Method Selection

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Disperse Orange 76 CAS#: 13301-61-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [Solubility of Disperse Orange 61 in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149534#solubility-of-disperse-orange-61-in-different-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com